2,4-Dimethyl-1-pentanol
CAS No.: 6305-71-1
Cat. No.: VC2311802
Molecular Formula: C7H16O
Molecular Weight: 116.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6305-71-1 |
---|---|
Molecular Formula | C7H16O |
Molecular Weight | 116.2 g/mol |
IUPAC Name | 2,4-dimethylpentan-1-ol |
Standard InChI | InChI=1S/C7H16O/c1-6(2)4-7(3)5-8/h6-8H,4-5H2,1-3H3 |
Standard InChI Key | OVOVDHYEOQJKMD-UHFFFAOYSA-N |
SMILES | CC(C)CC(C)CO |
Canonical SMILES | CC(C)CC(C)CO |
Introduction
Physical and Chemical Properties
Basic Identification
2,4-Dimethyl-1-pentanol is identified by several key parameters that distinguish it from other organic compounds. These identifiers are critical for researchers and industry professionals working with this compound.
Table 1: Basic Identification Parameters of 2,4-Dimethyl-1-pentanol
Parameter | Value |
---|---|
CAS Number | 6305-71-1 |
Molecular Formula | C7H16O |
Molecular Weight | 116.20 g/mol |
IUPAC Name | 2,4-dimethylpentan-1-ol |
InChI | InChI=1S/C7H16O/c1-6(2)4-7(3)5-8/h6-8H,4-5H2,1-3H3 |
InChI Key | OVOVDHYEOQJKMD-UHFFFAOYSA-N |
SMILES | CC(C)CC(C)CO |
These identification parameters provide essential information for database searches, spectroscopic analysis, and chemical inventory management.
Molecular Structure
The structure of 2,4-Dimethyl-1-pentanol features a pentane chain with two methyl branches at positions 2 and 4, and a hydroxyl group (-OH) at position 1. This arrangement gives the molecule its unique physical and chemical properties. The primary alcohol functionality allows it to participate in hydrogen bonding, while the branched alkyl portion contributes to its lipophilic character.
The branched structure affects several properties compared to straight-chain alcohols of similar molecular weight:
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Lower boiling point due to reduced van der Waals interactions
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Altered solubility profile in various solvents
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Different reactivity patterns, particularly in reactions sensitive to steric hindrance
Physical Properties
The physical properties of 2,4-Dimethyl-1-pentanol influence its handling, storage, and applications in various contexts.
Table 2: Physical Properties of 2,4-Dimethyl-1-pentanol
Property | Value |
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Physical State | Liquid at room temperature |
Flash Point | Approximately 51.6°C |
Solubility | Limited solubility in water, soluble in organic solvents |
Appearance | Colorless liquid (inferred from similar alcohols) |
The flash point of approximately 51.6°C indicates that the compound is combustible and requires appropriate safety measures during handling and storage.
Synthesis Methods
Common Synthetic Routes
Based on the research findings, 2,4-Dimethyl-1-pentanol can be synthesized through several methods, each with specific advantages depending on the starting materials available and the scale of production.
Reduction of Corresponding Carbonyl Compounds
One common method involves the reduction of 2,4-dimethylpentan-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction typically occurs in inert solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
The reaction can be represented as:
2,4-dimethylpentan-1-one + NaBH4 → 2,4-Dimethyl-1-pentanol
Grignard Reaction Pathway
Another synthetic route employs the Grignard reaction, where 2,4-dimethylpentyl magnesium bromide reacts with formaldehyde, followed by hydrolysis to yield the target compound.
The sequence can be summarized as:
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Formation of Grignard reagent: 2,4-dimethylpentyl bromide + Mg → 2,4-dimethylpentyl magnesium bromide
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Reaction with formaldehyde: 2,4-dimethylpentyl magnesium bromide + HCHO → Mg complex
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Hydrolysis: Mg complex + H2O → 2,4-Dimethyl-1-pentanol
Industrial Production
In industrial settings, the production of 2,4-Dimethyl-1-pentanol often involves more scalable and economically viable methods.
Catalytic Hydrogenation
A common industrial approach involves catalytic hydrogenation of 2,4-dimethylpentanal. This process typically uses:
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Metal catalysts such as palladium on carbon (Pd/C)
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Controlled pressure and temperature conditions
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Hydrogen gas as the reducing agent
The reaction proceeds as follows:
2,4-dimethylpentanal + H2 → 2,4-Dimethyl-1-pentanol (in the presence of Pd/C catalyst)
Industrial production methods are optimized for yield, purity, and cost-effectiveness, making them suitable for large-scale manufacturing of this compound for various applications.
Chemical Reactions
Types of Reactions
As a primary alcohol, 2,4-Dimethyl-1-pentanol participates in various chemical reactions that are characteristic of this functional group. These reactions are important both for understanding the compound's chemical behavior and for its utility in synthetic applications.
Oxidation Reactions
2,4-Dimethyl-1-pentanol can undergo oxidation to form either aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. This oxidation process can be particularly useful in the synthesis of other valuable compounds.
For example, it can be oxidized to form 2,4-dimethylpentanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions
Though already an alcohol, 2,4-Dimethyl-1-pentanol can be reduced further to form the corresponding alkane, 2,4-dimethylpentane. This reduction typically requires:
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Hydrogen gas (H2)
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Metal catalysts such as palladium on carbon (Pd/C)
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Controlled temperature and pressure conditions
Substitution Reactions
The hydroxyl group of 2,4-Dimethyl-1-pentanol can be replaced by other functional groups through nucleophilic substitution reactions. For instance, it can react with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to form the corresponding halides.
Common Reagents and Conditions
Various reagents and reaction conditions are employed in transformations involving 2,4-Dimethyl-1-pentanol, as summarized in the following table:
Table 3: Common Reagents and Conditions for Reactions Involving 2,4-Dimethyl-1-pentanol
Reaction Type | Reagents | Conditions | Products |
---|---|---|---|
Oxidation | Potassium permanganate (KMnO4) | Acidic medium | 2,4-Dimethylpentanoic acid |
Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane, room temperature | 2,4-Dimethylpentanal |
Reduction | Hydrogen gas (H2) with Pd/C | Elevated pressure and temperature | 2,4-Dimethylpentane |
Substitution | Thionyl chloride (SOCl2) | Reflux conditions | 2,4-Dimethyl-1-pentyl chloride |
Substitution | Phosphorus tribromide (PBr3) | Low temperature, inert atmosphere | 2,4-Dimethyl-1-pentyl bromide |
These reaction conditions highlight the versatility of 2,4-Dimethyl-1-pentanol as a building block in organic synthesis.
Applications
Research Applications
2,4-Dimethyl-1-pentanol has several applications in scientific research contexts:
Chemical Synthesis
In organic synthesis, this compound serves as:
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A valuable intermediate in the preparation of more complex molecules
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A model compound for studying the reactivity of branched primary alcohols
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A starting material for the synthesis of various derivatives with potential biological activity
Analytical Chemistry
In analytical chemistry, 2,4-Dimethyl-1-pentanol functions as:
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A reference standard for gas chromatography and other analytical techniques
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A model compound for developing new analytical methods for branched alcohols
Biochemical Research
Its applications in biochemical research include:
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Studies on the metabolism of branched alcohols
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Investigations into the influence of branched alcohols on biological membranes
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Potential use in preparing biological assays
Industrial Uses
In industrial settings, 2,4-Dimethyl-1-pentanol finds applications in several areas:
Solvent Applications
Due to its moderate polarity and low volatility, it can be used as:
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A solvent in specialized chemical reactions
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A component in solvent mixtures for specific applications
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A plasticizer in polymer formulations
Specialty Chemical Production
2,4-Dimethyl-1-pentanol serves as a precursor in the production of:
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Fragrances and flavoring agents
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Specialty chemicals requiring branched alcohol moieties
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Certain industrial additives
These diverse applications highlight the utility of 2,4-Dimethyl-1-pentanol across multiple research and industrial contexts, underscoring its importance as a versatile chemical compound.
Biological Activity
Interaction with Biological Systems
The biological activity of 2,4-Dimethyl-1-pentanol is primarily characterized by its interactions with various biological components and systems.
Molecular Interactions
As an alcohol, 2,4-Dimethyl-1-pentanol can:
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Participate in hydrogen bonding with biological molecules such as proteins and nucleic acids
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Act as a nucleophile in enzymatic reactions
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Influence membrane fluidity due to its amphipathic nature
Metabolic Pathways
Research suggests that branched-chain alcohols like 2,4-Dimethyl-1-pentanol may:
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Participate in lipid metabolism pathways
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Influence cellular signaling mechanisms
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Have implications for metabolic disorders related to lipid processing
Comparison with Similar Compounds
Structural Analogs
2,4-Dimethyl-1-pentanol can be compared with structurally similar compounds to understand how minor structural changes affect physical and chemical properties.
Table 4: Comparison of 2,4-Dimethyl-1-pentanol with Structural Analogs
Compound | Structural Difference | Notable Differences |
---|---|---|
2,4-Dimethyl-2-pentanol | Hydroxyl group at C-2 instead of C-1 | Secondary vs. primary alcohol; different reactivity patterns |
2,4-Dimethyl-3-pentanol | Hydroxyl group at C-3 instead of C-1 | Different physical properties; boiling point of 139-140°C, density of 0.829 g/mL at 25°C |
2,4,4-Trimethyl-1-pentanol | Additional methyl group at C-4 | Increased steric hindrance; altered physical properties |
2-Ethyl-4-methylpentan-1-ol | Ethyl group at C-2 instead of methyl | Different branching pattern affects physical and chemical properties |
These structural differences result in distinct properties that affect the compounds' behavior in various chemical reactions and applications.
Functional Group Comparisons
Comparing 2,4-Dimethyl-1-pentanol with other functional derivatives of the same carbon skeleton provides insight into how functional groups influence chemical behavior:
Table 5: Functional Group Comparisons
Compound | Functional Group | Key Differences from 2,4-Dimethyl-1-pentanol |
---|---|---|
2,4-Dimethylpentane | None (alkane) | Less reactive; lower boiling point; no hydrogen bonding |
2,4-Dimethylpentanal | Aldehyde | More reactive; different oxidation state; aldehyde chemistry |
2,4-Dimethylpentanoic acid | Carboxylic acid | Higher boiling point; acidic properties; forms esters readily |
2,4-Dimethyl-1-pentyl halides | Halide | Better leaving group; more reactive in substitution reactions |
Understanding these relationships helps predict and explain the reactivity patterns and physical properties of 2,4-Dimethyl-1-pentanol in various contexts.
Recent Research and Future Directions
Recent Research Findings
Recent investigations involving 2,4-Dimethyl-1-pentanol have explored various aspects of its chemistry and potential applications:
Synthetic Applications
The compound has been referenced in recent patents and scientific literature related to:
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Novel synthetic pathways involving branched alcohols
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Specific applications in chemical synthesis
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Development of new derivatives with enhanced properties
Environmental Chemistry
Studies on the atmospheric chemistry of alcohols have included investigations into:
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Reactions of branched alcohols like 2,4-Dimethyl-1-pentanol with atmospheric oxidants
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Formation and fate of oxidation products
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Implications for air quality and atmospheric processes
Future Research Directions
Based on current knowledge and trends, several promising directions for future research involving 2,4-Dimethyl-1-pentanol can be identified:
Expanded Applications
Potential areas for expanded applications include:
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Development of new specialty chemicals based on this structural platform
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Exploration of novel catalytic systems for transformations involving branched alcohols
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Investigation of potential applications in advanced materials or pharmaceutical intermediates
Detailed Biological Studies
More comprehensive investigations into the biological activity of 2,4-Dimethyl-1-pentanol could focus on:
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Specific interactions with biological systems
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Structure-activity relationships compared to similar compounds
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Potential applications in biochemical research or biotechnology
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